molecular formula C15H11Cl2IN2OS B4565967 N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide

N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide

Cat. No.: B4565967
M. Wt: 465.1 g/mol
InChI Key: ZCGUEMNDRRQLEQ-UHFFFAOYSA-N
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Description

N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, carbamothioyl, iodo, and methylbenzamide functional groups

Scientific Research Applications

N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide typically involves the reaction of 2,3-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-iodo-4-methylbenzoic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Hydrolysis: Formation of corresponding amines and carboxylic acids.

Mechanism of Action

The mechanism of action of N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids . This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide is unique due to the presence of the iodo group, which can be exploited for further functionalization through substitution reactions

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IN2OS/c1-8-5-6-9(7-11(8)18)14(21)20-15(22)19-12-4-2-3-10(16)13(12)17/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGUEMNDRRQLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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